Sodium thioantimonate

Descripción

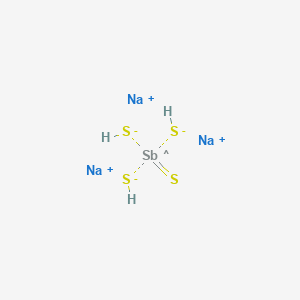

Structure

2D Structure

Propiedades

InChI |

InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZSTSSPKIVXEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na3S4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13776-84-6 | |

| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium tetrathioantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Sodium Thioantimonate and Analogues

Mechanochemical Approaches for Sodium Thioantimonate Synthesis

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a rapid and efficient route for synthesizing this compound. High-energy ball milling is the primary technique employed in this approach.

High-Energy Ball Milling Techniques for Na₃SbS₄·9H₂O

High-energy ball milling (HEBM) has been successfully utilized for the synthesis of this compound nonahydrate (Na₃SbS₄·9H₂O), also known as Schlippe's salt. researchgate.netrsc.orgrsc.org This solvent-free method offers a significant improvement over traditional wet chemistry routes, drastically reducing synthesis time and increasing yield.

In a typical HEBM process, stoichiometric amounts of binary sulfides and elemental sulfur are subjected to intense mechanical forces within a milling jar containing grinding media. For the synthesis of Na₃SbS₄·9H₂O, a mixture of sodium sulfide (B99878) (Na₂S), antimony trisulfide (Sb₂S₃), and elemental sulfur (S) is milled in the presence of a small amount of water. rsc.org The mechanical energy generated by the collision of the milling balls facilitates the solid-state reaction between the precursors. This innovative approach can yield high-purity Na₃SbS₄·9H₂O in approximately four hours with a yield of around 90%. researchgate.netrsc.orgrsc.org The resulting product can be recovered efficiently using a rotary evaporator. rsc.org

| Parameter | Description | Source |

|---|---|---|

| Starting Materials | Sodium sulfide (Na₂S), Antimony trisulfide (Sb₂S₃), Elemental Sulfur (S), Distilled Water | rsc.org |

| Milling Equipment | Tungsten carbide jar (45 mL) with tungsten carbide balls (5 mm diameter) | rsc.org |

| Milling Speed | 450 rpm | rsc.org |

| Milling Duration | 2 hours (divided into 8 cycles of 15 minutes with 1-minute breaks) | rsc.org |

| Yield | ~90% | researchgate.netrsc.orgrsc.org |

| Total Process Time | ~4 hours | researchgate.netrsc.orgrsc.org |

Influence of Ball Milling Parameters on Product Morphology and Structure

The parameters of the ball milling process, such as milling time and energy, have a profound impact on the crystal structure and morphology of the resulting this compound. nih.gov Mechanochemical treatment can induce phase transitions and alter the surface characteristics of the material, which in turn affects its properties.

Research has shown that ball milling can cause a tetragonal-to-cubic crystal phase transition in anhydrous Na₃SbS₄. nih.govacs.org This structural change is significant as it has been linked to an increase in the material's ionic conductivity. nih.govacs.org However, the effect of mechanochemical treatment can differ for substituted analogues. For instance, in tungsten-substituted this compound (Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄), ball milling can lead to the formation and accumulation of a tungsten disulfide (WS₂) phase, which has been found to reduce ionic conductivity. nih.govacs.org

Furthermore, mechanochemical treatment alters the surface morphology of densified pellets. nih.govacs.org For Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, ball milling creates a more intimate contact at the interface between the solid electrolyte and a sodium metal electrode, a phenomenon not observed to the same extent in unsubstituted Na₃SbS₄. nih.govacs.org

| Material | Effect on Crystal Structure | Effect on Morphology | Impact on Ionic Conductivity | Source |

|---|---|---|---|---|

| Na₃SbS₄ | Tetragonal-to-cubic phase transition | Limited change in surface morphology of densified pellets | Increase | nih.govacs.org |

| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | Formation and accumulation of WS₂ phase | Alters surface morphology of densified pellets, providing intimate contact at interfaces | Decrease | nih.govacs.org |

Solution-Based and One-Pot Synthesis Protocols

Solution-based methods offer an alternative route to synthesizing this compound, providing control over particle size, morphology, and purity through the careful selection of precursors and solvents.

Controlled Synthesis of Precursors (e.g., Sb₂S₃)

The quality of the final this compound product is highly dependent on the properties of its precursors, particularly antimony trisulfide (Sb₂S₃). Controlled synthesis of Sb₂S₃ is therefore a critical first step in many solution-based protocols. A common method for producing the Sb₂S₃ precursor is through a thermodynamically favorable metathesis reaction between a soluble antimony salt, such as antimony trichloride (B1173362) (SbCl₃), and a sulfide source like sodium sulfide (Na₂S). researchgate.net This reaction, often carried out in a suitable solvent like methanol, yields amorphous Sb₂S₃. researchgate.net

Another approach for synthesizing Sb₂S₃ is chemical bath deposition, which uses precursors like antimony chloride and sodium thiosulfate (B1220275). nih.govsemanticscholar.org This method allows for the deposition of amorphous Sb₂S₃ layers at low temperatures. nih.govsemanticscholar.org The morphology of the resulting Sb₂S₃ can be controlled, with studies reporting the formation of nanospheres. nih.govsemanticscholar.org

| Synthesis Method | Precursors | Solvent/Medium | Resulting Product | Source |

|---|---|---|---|---|

| Metathesis Reaction | Antimony trichloride (SbCl₃), Sodium sulfide (Na₂S) | Methanol | Amorphous Sb₂S₃ | researchgate.net |

| Chemical Bath Deposition | Antimony chloride (SbCl₃), Sodium thiosulfate (Na₂S₂O₃) | Aqueous solution | Amorphous Sb₂S₃ nanosphere layer | nih.govsemanticscholar.org |

Solvent Effects on Yield, Morphology, and Purity (e.g., Ethanol (B145695) vs. Water)

The choice of solvent plays a crucial role in the solution-based synthesis of Na₃SbS₄, significantly influencing the reaction's yield, as well as the morphology and purity of the final product. researchgate.net When comparing ethanol and water as reaction media for the synthesis of Na₃SbS₄ from Sb₂S₃ and Na₂S, ethanol has been shown to be the superior solvent. researchgate.net

| Solvent | Effect on Yield | Effect on Morphology | Effect on Purity/Performance | Source |

|---|---|---|---|---|

| Ethanol | Higher yield | Produces highly crystalline Na₃SbS₄ with well-defined morphology | Superior performance, comparable ionic conductivity to other methods | researchgate.net |

| Water | Lower yield | Less uniform morphology | Lower performance compared to ethanol-based synthesis | researchgate.net |

Integration of Reaction Steps for Enhanced Efficiency

| Step | Description | Reactants | Solvent | Advantage | Source |

|---|---|---|---|---|---|

| 1 | A single-step reaction where binary and ternary formation occurs in the same vessel. | Stoichiometric quantities of Na₂S, SbCl₃, and S | Ethanol or Methanol | Simplifies reaction protocol, improves yield, decreases raw material loss. | rsc.org |

Melt-Quenching and Annealing Techniques for Doped Thioantimonates

Melt-quenching is a versatile technique used to produce bulk samples of doped chalcogenide glasses, including thioantimonates. researchgate.net This process involves heating the constituent materials to a molten state, followed by rapid cooling to form a glassy, amorphous structure. sunfa.co.jp This method is particularly useful for incorporating dopant ions into the glass matrix. researchgate.net Subsequent annealing, which is a heat treatment process that alters the microstructure of a material, can be employed to control the local environment of the dopant ions and enhance desired properties like luminescence. researchgate.netsunfa.co.jp

The process of annealing can induce transitions between crystal structures, influence the growth of crystalline domains, and reduce defects, all of which can enhance the electrical and optical properties of the material. mdpi.com In doped materials, annealing helps in the diffusion of dopants into the crystal lattice, leading to improved electronic characteristics. mdpi.com

A notable example of this methodology is the synthesis of erbium (Er)-doped chalcogenide glasses. Bulk samples are prepared by melt-quenching, with varying concentrations of dopants like Er2S3 or ErCl3. researchgate.net The properties of these materials are highly dependent on their thermal history. For instance, annealing Er-doped Ge-Ga-Se films has been shown to achieve a longer intrinsic luminescence lifetime. researchgate.net The efficiency of up-conversion fluorescence is also strongly influenced by the annealing of the glasses and the synthesis temperature. researchgate.net

| Parameter | Description | Impact |

| Quenching Rate | The speed at which the molten material is cooled. | A faster rate can lead to a more disordered, amorphous structure. |

| Annealing Temperature | The temperature at which the material is reheated post-quenching. | Controls dopant diffusion and can induce crystallization. mdpi.com |

| Annealing Duration | The length of time the material is held at the annealing temperature. | Affects the extent of structural relaxation and defect reduction. mdpi.com |

| Dopant Concentration | The amount of dopant material added to the host matrix. | Higher concentrations can sometimes lead to quenching of luminescence. researchgate.net |

This table summarizes key parameters in melt-quenching and annealing techniques for doped thioantimonates and their general impact on the final material properties.

In Situ Sulfide Generation Methodologies

In situ generation of sulfide ions is a key strategy in the synthesis of this compound, particularly in aqueous routes. This approach avoids the direct handling of hazardous hydrogen sulfide gas and allows for a more controlled reaction environment. researchgate.net

Charcoal can also be utilized as a reducing agent for sulfur in this process. The antimony trisulfide precursor is typically prepared by treating an antimony(III) compound, such as antimony trichloride (SbCl3), with a sulfide source. wikipedia.org

The in situ approach is also central to the industrial-scale production of this compound nonahydrate (Schlippe's salt). In this process, the careful control of several parameters is crucial for achieving high yield and purity.

| Parameter | Value/Range | Impact on Yield/Purity |

| NaOH Concentration | ~20% (w/v) | Ensures complete dissolution. |

| Sulfur Stoichiometry | Excess S | Ensures complete conversion of Sb₂S₃. |

| Temperature Gradient | Gradual heating to 95°C | Prevents sulfur sublimation. |

| Crystallization pH | 10–12 | Stabilizes SbS₄³⁻ ions. |

| Cooling Temperature | 0–5°C | Maximizes crystal formation. |

This table outlines the key parameters and their influence on the traditional in situ synthesis of this compound nonahydrate.

Furthermore, innovative synthesis techniques such as high-energy ball milling can be used to produce high-purity this compound nonahydrate directly from antimony trisulfide, sodium sulfide, and sulfur in a solvent-free process. researchgate.net This mechanochemical method can achieve high yields in a significantly shorter time compared to traditional aqueous methods.

Crystallographic and Structural Investigations of Sodium Thioantimonate

Fundamental Crystal Structures of Sodium Thioantimonate Phases

This compound exists in distinct crystalline phases, primarily as anhydrous polymorphs and a well-defined hydrated structure. These forms are characterized by the arrangement of the sodium cations and the central tetrathioantimonate anion ([SbS₄]³⁻).

Anhydrous this compound is known to exist in at least two polymorphs: a tetragonal phase stable at room temperature and a cubic phase that emerges at elevated temperatures. rsc.orgrsc.org

The room-temperature polymorph possesses a tetragonal crystal structure. acs.org Different studies have reported slightly varying space groups and lattice parameters, which can be influenced by synthesis methods and measurement conditions. For instance, a tetragonal structure with the space group P4̅2₁c has been identified. chemrxiv.orgtudelft.nl In this structure, there are two distinct crystallographic sites for sodium ions. rsc.org Another reported space group for the tetragonal phase is I-42m. scispace.com

At higher temperatures, Na₃SbS₄ undergoes a reversible phase transition to a cubic structure. osti.govresearchgate.net This high-temperature polymorph typically belongs to the I4̅3m space group. chemrxiv.orgscispace.com The cubic phase is characterized by a more symmetrical arrangement of atoms and a three-dimensional network for ion diffusion. rsc.org Mechanochemical processes, such as ball milling, have been shown to induce the formation of the cubic phase even at room temperature. acs.orgnih.gov

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| Room-Temperature | Tetragonal | P4̅2₁c / I-42m | chemrxiv.orgtudelft.nlscispace.com |

| High-Temperature | Cubic | I4̅3m | chemrxiv.orgscispace.com |

The hydrated form of this compound, Na₃SbS₄·9H₂O, is commonly known as Schlippe's salt. Its crystal structure has been well-characterized. It crystallizes in the cubic system with the space group P2₁3. cambridge.orgresearchgate.net The structure consists of discrete, tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺. iucr.orgresearchgate.net The nine water molecules are part of the crystal lattice, surrounding the sodium ions. X-ray powder diffraction data has provided a precise unit-cell parameter for this compound. cambridge.org The lack of connected tunnels for sodium ion transport in the crystal structure of the nonahydrate results in lower ionic conductivity compared to its anhydrous counterpart. osti.gov

| Compound | Crystal System | Space Group | Lattice Parameter (a) | Reference |

|---|---|---|---|---|

| Na₃SbS₄·9H₂O | Cubic | P2₁3 | ~8.6420 Å - 9.0227 Å | cambridge.orgresearchgate.netresearchgate.net |

The structural chemistry of thioantimonates is diverse and heavily influenced by the oxidation state of antimony. In this compound(V) (Na₃SbS₄), the fundamental building block is the discrete, or isolated, tetrahedral [SbS₄]³⁻ anion. iucr.orgresearchgate.net This anion shows no propensity for further condensation or polymerization.

This is a significant contrast to the structural behavior of thioantimonates(III). Thioantimonate(III) compounds exhibit a much greater structural variety due to the presence of a stereochemically active lone pair of electrons on the Sb³⁺ ion. iucr.org This allows for the formation of various anionic units that can polymerize into larger structures such as rings, one-dimensional chains, or two-dimensional layers. iucr.org These polymeric structures are built from primary units like the trigonal pyramidal [SbS₃]³⁻ anion.

Phase Transitions and Structural Transformations

The structure of this compound is not static; it can undergo significant transformations in response to thermal energy or mechanical stress. These changes are crucial as they directly impact the material's properties, such as ionic conductivity.

Anhydrous Na₃SbS₄ exhibits a well-documented, reversible phase transition from a tetragonal to a cubic structure upon heating. osti.govarxiv.org There is some variation in the reported transition temperature, with values generally falling in the range of 120 °C to 210 °C. rsc.orgosti.gov More specific studies using techniques like differential scanning calorimetry (DSC) have identified a clear endothermic peak around 175-180 °C, corresponding to this structural transformation. osti.govresearchgate.net

This transition is significant because the cubic phase generally exhibits higher ionic conductivity. The change from a less symmetric tetragonal lattice to a more symmetric cubic lattice creates more isotropic and efficient pathways for sodium ion diffusion. rsc.org Upon cooling, the structure reverts from cubic back to tetragonal. osti.govarxiv.org

Mechanical treatment, particularly high-energy ball milling, can induce structural transformations in this compound at room temperature. acs.orgnih.gov It has been demonstrated that mechanochemical synthesis can drive the transition from the thermodynamically stable tetragonal phase to the higher-conductivity cubic phase without the need for thermal treatment. acs.orgresearchgate.net

The origin of this mechanochemically induced transformation lies in the input of significant mechanical energy into the material. figshare.com This energy creates defects, reduces crystallite size, and can provide the necessary activation energy to overcome the barrier for the phase transition. This process effectively stabilizes the high-temperature cubic phase at ambient conditions, leading to a material with enhanced ionic conductivity directly after synthesis. acs.orgnih.gov This highlights how mechanical forces can be used as a synthetic tool to control the crystal structure and functional properties of this compound.

Doping-Induced Structural Modifications and Defect Chemistry

The intentional introduction of dopants into the this compound (Na₃SbS₄) crystal lattice is a key strategy for tuning its properties. This section explores the profound effects of such doping, particularly with tungsten, on the material's crystal structure and the resulting defect chemistry.

Tungsten (W) Substitution Effects on Crystal Lattice and Vacancy Introduction

This substitution induces significant changes in the local and long-range crystal structure. Density functional theory (DFT) calculations have shown that the introduction of W⁶⁺ affects the [SbS₄]³⁻ tetrahedra. The W–S bond is only slightly shorter than the Sb–S bond. acs.org However, the WS₄ unit exhibits a reduced volume and an increased bond angle deviation compared to the SbS₄ unit. acs.org For instance, in a 2-vacancy W-doped model (Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄), the volume of the WS₄ unit is 5.56 ų, compared to 6.82 ų for the SbS₄ unit in an undoped model. acs.org

Heavy doping with tungsten has a pronounced effect on the lattice parameters. For example, a heavily W-doped composition, Na₂.₇W₀.₃Sb₀.₇S₄, was found to possess an orthorhombic structure with experimentally determined lattice parameters of a=14.3762 Å, b=14.3757 Å, and c=14.3774 Å. osti.gov The introduction of tungsten and the consequent sodium vacancies also influence the phase transition temperature between the tetragonal and cubic phases of Na₃SbS₄. acs.org

Table 1: Lattice Parameters of Undoped and W-Doped this compound

| Compound | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |

|---|---|---|---|---|---|

| Na₃SbS₄ (cubic) | Cubic (I-43m) | 7.22 | 7.22 | 7.22 | materialsproject.org |

| Na₃SbS₄ (tetragonal) | Tetragonal (P-42₁c) | 7.1839 | 7.1839 | 7.2615 | mdpi.com |

| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | 14.3762 | 14.3757 | 14.3774 | osti.gov |

| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ (calculated) | Cubic | 7.248 | 7.248 | 7.248 | acs.org |

Role of Sodium Vacancies in Structural Integrity

Sodium vacancies are not merely charge-compensating defects; they play a crucial role in the structural integrity and phase stability of doped this compound. acs.orgnih.gov The introduction of Na⁺ vacancies is the primary factor in stabilizing the highly symmetric cubic phase at lower temperatures. acs.org

In undoped Na₃SbS₄, a tetragonal phase is typically observed at lower temperatures, which transitions to a cubic phase at higher temperatures. acs.org Machine learning force field studies have revealed that the introduction of Na⁺ vacancies has a significant destabilizing effect on the long-range structural modulation required to maintain the lower-symmetry tetragonal phase. acs.org The high mobility of these vacancies disrupts this long-range order, thereby favoring the cubic structure. acs.org

Conversely, simulations comparing systems with W-dopants but no Na⁺ vacancies to systems with vacancies but no W-dopants show that the effect of the W-dopants alone on the phase transition temperature is negligible. acs.org Therefore, the stabilization of the cubic phase, which is often sought for its high ionic conductivity, is an effect driven by the presence of sodium vacancies rather than the substitutional tungsten atoms themselves. acs.orgacs.org

Influence of Dopant Concentration on Resulting Crystal Structures (e.g., Pseudo-cubic/Orthorhombic)

The concentration of the tungsten dopant has a direct and progressive impact on the resulting crystal structure of this compound. osti.govscispace.com As the tungsten content (x in Na₃₋ₓWₓSb₁₋ₓS₄) increases, the material undergoes a series of structural transformations.

Low Doping (x ≈ 0): At zero or very low doping levels, Na₃SbS₄ typically crystallizes in a tetragonal structure at room temperature. scispace.com

Intermediate Doping (x = 0.06 - 0.15): As the tungsten concentration increases, the tetragonal distortion of the crystal lattice becomes less pronounced. scispace.com For an intermediate composition like x = 0.06, the structure approaches the cubic β-Na₃PS₄ phase. scispace.com At a concentration of x = 0.15 (Na₂.₈₅Sb₀.₈₅W₀.₁₅S₄), all Bragg reflections can be indexed with a body-centered cubic lattice, with no discernible tetragonal distortion. scispace.com

Heavy Doping (x ≥ 0.3): Unprecedentedly high doping levels, such as 30% tungsten content, push the structure beyond the simple cubic phase, leading to the formation of novel pseudo-cubic or orthorhombic structures. osti.govnih.govresearchgate.netresearchgate.net For example, the compound Na₂.₇W₀.₃Sb₀.₇S₄ was identified as having an orthorhombic structure, while Na₂.₈₉₅W₀.₃Sb₀.₇S₄ was described as having a pseudo-cubic structure. osti.govresearchgate.net A pseudo-cubic structure is one where the lattice parameters are very close to being equal, for instance, with a calculated c:a ratio of 1.006. figshare.com

Table 2: Effect of Tungsten Dopant Concentration on Crystal Structure

| W Content (x) | Compound Formula | Resulting Crystal Structure | Reference |

|---|---|---|---|

| 0 | Na₃SbS₄ | Tetragonal | scispace.com |

| 0.06 | Na₂.₉₄Sb₀.₉₄W₀.₀₆S₄ | Tetragonal (approaching cubic) | scispace.com |

| 0.15 | Na₂.₈₅Sb₀.₈₅W₀.₁₅S₄ | Cubic | scispace.com |

| 0.30 | Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | osti.gov |

| 0.30 | Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Pseudo-cubic | nih.govresearchgate.net |

Diffraction-Based Techniques for Structural Elucidation

Diffraction methods are fundamental in determining the crystal structure of this compound materials. By analyzing the scattering of X-rays, the arrangement of atoms in the crystal lattice can be precisely mapped.

High-resolution X-ray diffraction (HRXRD) is a cornerstone technique for identifying the crystalline phases present in this compound samples and for accurately determining their lattice parameters. rsc.orgrsc.orgresearchgate.netrsc.org The diffraction pattern of Na₃SbS₄ can reveal whether it exists in its common tetragonal phase or a cubic phase, which can be induced by methods like ball milling or heating. nih.govosti.gov For instance, the transition from a tetragonal to a cubic phase is observed with increasing temperature, with the cubic phase being stable at elevated temperatures. osti.gov

In doped this compound, such as tungsten-substituted variants (Na₃₋ₓWₓSb₁₋ₓS₄), HRXRD is crucial for confirming the incorporation of the dopant and its effect on the crystal structure. osti.gov For example, Rietveld refinement of HRXRD data for Na₂.₇W₀.₃Sb₀.₇S₄ confirmed an orthorhombic structure. osti.gov The substitution of smaller cations can lead to a contraction of the unit cell volume, which is observable as a shift in the diffraction peaks to higher angles. usx.edu.cn Conversely, the substitution of Sb⁵⁺ with W⁶⁺ can enlarge the lattice parameters.

The precise lattice parameters obtained from HRXRD are essential for understanding the material's properties. For the nonahydrate form, Na₃SbS₄·9H₂O, the 'a' cell parameter has been determined to be approximately 11.96 Å through both X-ray diffraction and pair distribution function analysis, which is in close agreement with previously reported values. rsc.org In studies of Na₃SbSe₄₋ₓSₓ solid solutions, synchrotron XRD data allowed for the refinement of lattice parameters, showing a decrease in the unit cell volume with increasing sulfur content. scispace.com

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Na₃SbS₄ (tetragonal) | Tetragonal | P-421c | 7.163(3) | 7.163(3) | 7.295(3) | scispace.commdpi.com |

| Na₃SbS₄ (cubic) | Cubic | I-43m | - | - | - | osti.govnih.gov |

| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | - | 14.3762 | 14.3757 | 14.3774 | osti.gov |

| Na₃SbS₄·9H₂O | Cubic | - | 11.959(2) | 11.959(2) | 11.959(2) | rsc.org |

| Na₃SbSe₄ | Cubic | I-43m | 7.501(2) | 7.501(2) | 7.501(2) | scispace.com |

| Na₃SbSe₃S | Cubic | I-43m | 7.420(5) | 7.420(5) | 7.420(5) | scispace.com |

| Na₃SbSe₂S₂ | Cubic | I-43m | 7.346(4) | 7.346(4) | 7.346(4) | scispace.com |

| Na₃SbSeS₃ | Cubic | I-43m | 7.271(7) | 7.271(7) | 7.271(7) | scispace.com |

While HRXRD provides information about the average, long-range crystal structure, Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, offers insights into the local atomic structure, including both short- and long-range order. rsc.orgresearchgate.netrsc.orgrsc.org This is particularly valuable for materials that may exhibit local distortions or have amorphous components.

PDF analysis has been instrumental in understanding the structure of mechanochemically synthesized Na₃SbS₄·9H₂O, confirming its crystal structure at room temperature. rsc.orgresearchgate.netrsc.org In doped systems like Na₃₋ₓWₓSb₁₋ₓS₄, PDF analysis has shown that even when the average structure appears cubic by XRD, the local structure can retain tetragonal characteristics. arxiv.orgacs.orgacs.org This discrepancy between the local and average structure is crucial for understanding the material's properties. For instance, in W-doped Na₃SbS₄, the short-range order remains tetragonal, which is a key factor influencing its ionic conductivity. acs.orgresearchgate.net

The technique is also sensitive to subtle structural changes. For heavily W-doped Na₃SbS₄, PDF analysis of the Na-S bond lengths revealed that the local Na-S interactions are weak, which is a contributing factor to the material's low activation energy for ion diffusion. osti.govosti.gov The analysis of Na-Na radial distribution functions can also provide information about the symmetry of the Na-sublattice. osti.govosti.gov

Synchrotron X-ray powder diffraction offers exceptionally high resolution and intensity, enabling detailed structural studies that may not be possible with conventional laboratory X-ray sources. This technique has been employed to investigate the structural evolution of Na₃SbS₄ under pressure and upon doping. osti.govchemrxiv.org

In-situ synchrotron XRD studies have shown that under pressure, tetragonal Na₃SbS₄ exhibits anisotropic compressibility, with the 'a' axis being more compressible than the 'c' axis. osti.gov These studies confirmed that the tetragonal structure remains stable up to 10 GPa. osti.gov Synchrotron XRD has also been used to identify the phases present in a series of Na₃.₁₃SbS₄₊ₓ samples, revealing the coexistence of Na₃SbS₄ with Na₃SbS₃ or NaSbS₂ depending on the stoichiometry. chemrxiv.org

Furthermore, synchrotron XRD is vital for characterizing complex solid solutions like Na₃SbSe₄₋ₓSₓ, where it has been used to confirm the crystal structure and refine lattice parameters across the compositional range. scispace.comnih.gov The high quality of synchrotron data allows for precise Rietveld refinement, providing accurate structural models. osti.govscispace.comnih.gov

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic states of atoms provide complementary information to diffraction methods, offering a more complete picture of the chemical environment and bonding within this compound materials.

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a material, which are sensitive to the local coordination environment and bonding. In the context of this compound, it is particularly useful for identifying the characteristic vibrations of the SbS₄³⁻ tetrahedral units. osti.govnih.govacs.orgjst.go.jp

The Raman spectrum of Na₃SbS₄ typically exhibits prominent peaks corresponding to the stretching and bending modes of the Sb-S bonds within the SbS₄³⁻ tetrahedron. nih.gov The stretching vibrations are generally observed in the 350-410 cm⁻¹ range, with both symmetric (νs) and asymmetric (νa) modes being present. osti.govusx.edu.cnnih.gov For example, peaks around 359 cm⁻¹ are assigned to the symmetric stretch, while peaks at approximately 382 and 402 cm⁻¹ correspond to asymmetric stretching modes. nih.govresearchgate.net Deformational vibration modes (δ) are found at lower wavenumbers, such as 189 and 155 cm⁻¹. nih.gov

In doped systems, Raman spectroscopy can confirm the incorporation of the dopant and the formation of new structural units. For instance, in tungsten-doped Na₃SbS₄, a new peak around 470 cm⁻¹ signals the presence of WS₄²⁻ units. osti.govjst.go.jp The technique is also sensitive to phase transitions. The ball milling of Na₃SbS₄ can induce a tetragonal-to-cubic phase transition, which is reflected in changes in the Raman spectrum. nih.govacs.org Furthermore, temperature-dependent Raman spectroscopy can track changes in lattice dynamics, which has been used to understand the discrepancy between the local and average structure in W-doped Na₃SbS₄. acs.orgresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| νs(Sb-S) | ~359-361 | Symmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |

| νa(Sb-S) | ~382-383 | Asymmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |

| νa(Sb-S) | ~400-402 | Asymmetric stretch of SbS₄³⁻ | usx.edu.cnnih.gov |

| δ(Sb-S) | ~189 | Deformational mode of SbS₄³⁻ | nih.gov |

| δ(Sb-S) | ~155 | Deformational mode of SbS₄³⁻ | nih.gov |

| ν(W-S) | ~470 | Stretch of WS₄²⁻ | osti.govjst.go.jp |

X-ray Absorption Fine Structure (XAFS) spectroscopy, including Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique that provides detailed information about the local atomic structure around a specific absorbing atom. acs.org It can determine the coordination number, bond distances, and degree of disorder in the immediate atomic environment.

XAFS/EXAFS has been employed to investigate the structural changes in this compound solid electrolytes resulting from mechanochemical processes like ball milling. nih.govacs.org In a study comparing pristine Na₃SbS₄ and W-substituted Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄, a combination of techniques including XAFS was used to analyze the changes in structure and morphology. nih.govacs.org This detailed analysis helps to understand how synthesis methods can introduce structural and morphological variations that impact the electrochemical performance of these materials. nih.govacs.org

The ability of XAFS to probe the local environment of specific elements makes it invaluable for understanding the role of dopants. For instance, by tuning to the absorption edge of tungsten, one can specifically study the coordination and bonding of the tungsten atoms within the this compound matrix. This information is critical for correlating the local structure with the material's ionic conductivity.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (Na₃SbS₄), XPS provides crucial insights into the surface chemistry, which is particularly important for applications like solid-state batteries where interfacial properties govern performance.

Research has employed XPS to analyze the surface of Na₃SbS₄ prepared through various methods. Studies on mechanochemically synthesized Na₃SbS₄ have used XPS to confirm the chemical environment of antimony and sulfur. High-resolution XPS spectra of the Sb 3d and S 2p regions reveal the expected signals for the SbS₄³⁻ tetrahedral units. mdpi.com For instance, the Sb 3d₃/₂ peak is typically observed, and its binding energy is analyzed to confirm the +5 oxidation state of antimony. mdpi.com Similarly, the S 2p spectra are examined to identify the sulfur species present, primarily the terminal S in the SbS₄³⁻ anion. mdpi.com

XPS is also instrumental in studying the stability and degradation of Na₃SbS₄. When used as a solid electrolyte in sodium batteries, the interface between the Na₃SbS₄ and the sodium metal anode is critical. harvard.edu Post-cycling XPS analysis of the electrolyte surface has been used to identify decomposition products. harvard.eduosti.gov For example, after cycling in a symmetric cell, the formation of species like sodium sulfide (B99878) (Na₂S) and metallic antimony (Sb) has been detected, indicating the electrochemical reduction of the SbS₄³⁻ anion at the interface. osti.gov This technique allows for depth profiling, providing spatially resolved chemical information that helps understand the evolution of the solid-electrolyte interphase (SEI). researchgate.net

Furthermore, XPS is used to verify the effects of doping or the creation of composite materials. When Na₃SbS₄ is mixed with polymers like polyethylene (B3416737) oxide (PEO) to form composite electrolytes, XPS can confirm the chemical interactions and distribution of components at the surface. rsc.orgnih.gov By analyzing the core level spectra of Sb 3d, S 2p, and other relevant elements before and after composite formation, researchers can ascertain the chemical integrity of the Na₃SbS₄ within the polymer matrix. nih.gov

| Element/Region | Compound/Interface | Binding Energy (eV) | Observed Species | Source |

|---|---|---|---|---|

| Sb 3d₃/₂ | Na₃SbS₄ (mechanochemically synthesized) | ~530.5 | Sb⁵⁺ in SbS₄³⁻ | mdpi.com |

| S 2p | Na₃SbS₄ (mechanochemically synthesized) | ~162-163 | S²⁻ in SbS₄³⁻ | mdpi.com |

| S 2p | Cycled Na/Na₃SbS₄/Na cell | Not specified | Na₂S | osti.gov |

| Sb 3d | Cycled Na/Na₃SbS₄/Na cell | Not specified | Metallic Sb | osti.gov |

| Cs 3d₅/₂ | Cs⁺ adsorbed on an indium thioantimonate | 723.9 | Cs⁺ | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

In the context of this compound, solid-state NMR (SS-NMR) is particularly valuable for characterizing the local environments of sodium and antimony atoms and for studying the dynamics of sodium ion transport. researchgate.netacs.orgnih.gov The primary nuclei of interest are ²³Na and ¹²¹Sb.

²³Na SS-NMR is used to investigate the different sodium sites within the crystal structure and to probe Na⁺ mobility. The chemical shift and quadrupolar interaction parameters of ²³Na are sensitive to the local coordination environment. In materials like W-doped Na₃SbS₄, ²³Na NMR helps to understand how substitutions affect the local structure around the sodium ions. acs.orgnih.gov Variable-temperature ²³Na NMR spin-lattice relaxation measurements are a key tool for quantifying Na⁺ self-diffusivity and determining the activation energy for ion hopping, which is a fundamental parameter for ionic conductivity. acs.orgnih.govacs.org These measurements have revealed exceptionally low activation energies (as low as 0.09 - 0.11 eV) for Na⁺ diffusion in certain phases of W-doped this compound, correlating directly with high ionic conductivity. acs.orgnih.gov

¹²¹Sb SS-NMR provides insight into the environment of the antimony atom, which forms the core of the SbS₄³⁻ anion. The ¹²¹Sb spectra can confirm the presence of the tetrahedral SbS₄³⁻ unit and detect changes in the local structure, such as distortions of this tetrahedron, which can be influenced by synthesis methods like ball milling or by compositional modifications. researchgate.netacs.orgnih.gov For example, studies have shown that while X-ray diffraction (XRD) might indicate a change in the average crystal structure (e.g., from tetragonal to cubic), ¹²¹Sb NMR can reveal that the short-range order of the SbS₄³⁻ tetrahedron remains largely unchanged. researchgate.net This distinction between local and long-range structure is critical for understanding the properties of these materials.

The combination of SS-NMR with other techniques like XRD and computational modeling provides a comprehensive picture of the structure-property relationships in this compound solid electrolytes. acs.orgnih.govresearchgate.net

| Technique | Nucleus | Information Obtained | Key Findings | Source |

|---|---|---|---|---|

| Magic Angle Spinning (MAS) NMR | ²³Na, ¹²¹Sb | Local structure and overall structure characterization. | Used to characterize the local and overall structure of W-doped Na₃SbS₄, revealing a non-negligible degree of tetragonality. | nih.gov |

| Variable-Temperature Spin-Lattice Relaxation | ²³Na | Na⁺ self-diffusivity and activation energy (Ea). | Determined an activation energy of 0.105(5) eV for Na⁺ diffusion in Na₂.₉Sb₀.₉W₀.₁S₄. | acs.orgnih.gov |

| Static Single-Pulse NMR | ¹²¹Sb | Short-range order analysis. | Showed that the short-range order in W-substituted Na₃SbS₄ remains tetragonal despite changes in the Bragg diffraction pattern. | researchgate.net |

| Solid-State NMR | ²³Na, ¹²¹Sb | Analysis of synthetically modified composites. | Compared spectra for pristine Na₃SbS₄ and various composites to understand structural changes upon modification. | chemrxiv.org |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the hydration state and thermal stability of this compound, particularly its common hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O). researchgate.netosti.gov

When Na₃SbS₄·9H₂O is heated, TGA curves show distinct weight loss steps corresponding to the removal of water molecules. researchgate.netresearchgate.net A significant weight loss of approximately 30% occurs before 100°C, which is attributed to the removal of the majority of the water of hydration. researchgate.net A second, smaller weight loss step is often observed around 175°C. researchgate.net This step-by-step dehydration process is thought to be related to the different ways water molecules are bound within the crystal structure. researchgate.net The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. researchgate.netresearchgate.net TGA is crucial for determining the correct dehydration conditions to synthesize the anhydrous Na₃SbS₄ phase, which is the desired material for solid electrolyte applications. osti.govresearchgate.net

| Temperature Range (°C) | Observed Weight Loss | Interpretation | Source |

|---|---|---|---|

| Room Temp to ~100°C | ~30% | Removal of the majority of hydration water. | researchgate.net |

| ~175°C | ~3.5% | Removal of more strongly bound water. | researchgate.net |

| >175°C to 300°C | No further obvious weight loss | Formation of stable anhydrous Na₃SbS₄. | researchgate.net |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.govnih.gov DSC is used to detect thermal transitions, such as phase changes, melting, and crystallization.

For this compound, DSC is employed to study phase transitions between its different crystal structures, such as the transition from a tetragonal to a cubic phase. nih.govarxiv.org These phase transitions are critical as they significantly impact the material's ionic conductivity. arxiv.org DSC curves for Na₃SbS₄ can reveal endothermic or exothermic peaks corresponding to these structural changes. For example, research has shown a reversible structural transition between the cubic and tetragonal phases. arxiv.org In some doped compositions, DSC has been used to identify phase transitions that lead to a sharp increase in activation energy for ion transport at higher temperatures. osti.gov The data from DSC, combined with temperature-dependent XRD and impedance spectroscopy, provides a comprehensive understanding of the thermal behavior and its influence on the electrochemical properties of Na₃SbS₄. nih.govarxiv.org

| Material | Temperature (°C) | Observed Transition | Significance | Source |

|---|---|---|---|---|

| Na₃SbS₄ | Not specified | Reversible transition between cubic and tetragonal phases. | Impacts ionic conductivity; cubic phase generally has higher conductivity. | arxiv.org |

| Na₂.₉W₀.₁Sb₀.₉S₄ | ~90 | Phase transition. | Leads to a significant increase in activation energy above this temperature. | osti.gov |

| Na₂.₈W₀.₂Sb₀.₈S₄ | ~50 | Phase transition. | Leads to a significant increase in activation energy above this temperature. | osti.gov |

| PEO/NaTFSI/Na₃SbS₄ | Not specified | Decrease in PEO crystallinity. | Increased amorphous phase is beneficial for Na⁺ migration. | nih.gov |

Microscopic and Elemental Analysis

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX), are indispensable for characterizing the morphology, particle size, and elemental distribution of this compound materials.

SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size, and agglomeration. Studies have shown that the morphology of Na₃SbS₄ can vary significantly depending on the synthesis method. For example, the precursor Na₃SbS₄·9H₂O often appears as large, well-defined crystals, while the anhydrous Na₃SbS₄ synthesized by heating under vacuum consists of smaller, more aggregated particles. osti.gov The particle size of synthesized Na₃SbS₄ powders is often in the micrometer range (~1-3 µm). mdpi.comosti.gov Sintering the material at higher temperatures can lead to significant particle growth and neck formation between particles, resulting in a denser morphology. mdpi.com

EDX (also referred to as EDS) is used in conjunction with SEM to perform elemental analysis. By mapping the distribution of sodium (Na), antimony (Sb), and sulfur (S), researchers can confirm the compositional homogeneity of the synthesized Na₃SbS₄ particles. osti.govresearchgate.net EDX mapping is crucial for verifying the uniform distribution of elements, ensuring that no significant phase segregation has occurred during synthesis. osti.govresearchgate.net This is also important when analyzing composite materials or interfaces, for instance, to visualize the distribution of Na, Sb, S from the electrolyte and other elements from an interlayer or electrode material. osti.gov

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning electron microscopy (SEM) is a fundamental technique for visualizing the surface topography and microstructure of this compound materials. It provides high-resolution images that reveal key characteristics such as particle size, shape, and aggregation, which are critical factors influencing the material's performance, particularly in electrochemical applications.

Recent research has employed SEM to study the effects of synthesis methods on the morphology of this compound. For instance, mechanochemical processes like ball milling have been shown to significantly alter the material's structure and morphology. nih.gov Studies have observed that ball milling can induce a phase transition from a tetragonal to a cubic crystal structure in Na₃SbS₄, which is accompanied by changes in particle morphology. nih.gov

Furthermore, SEM analysis has been instrumental in comparing the microstructure of pristine this compound with its doped or substituted variants. For example, when calcium is substituted for sodium in Na₃SbS₄ (Na₃₋₂ₓCaₓSbS₄), SEM images reveal a denser material with fewer voids compared to the unsubstituted precursor after heat treatment. usx.edu.cn This densification is a critical factor for improving ionic conductivity in solid electrolytes. In another study, the morphology of sodium pyroantimonate (B1233504) synthesized from a sodium thioantimonite solution was analyzed using SEM, revealing a regular hexahedron shape with an average particle size of 69.33 μm under optimized conditions. researchgate.net

The insights gained from SEM are crucial for understanding how processing parameters and compositional modifications impact the physical characteristics of this compound, which in turn affect its properties and performance in various applications.

Table 1: Selected SEM Findings on this compound Morphology

| Material | Synthesis/Treatment | Key SEM Observations | Reference |

| Na₃SbS₄ | Ball Milling | Inducement of tetragonal-to-cubic crystal phase transition and alteration of surface morphology. | nih.gov |

| Na₃₋₂ₓCaₓSbS₄ | Heat treatment at 500°C | Lower void density and smoother sections compared to the unsubstituted precursor, indicating densification. | usx.edu.cn |

| Sodium Pyroantimonate | Pressure oxidation from sodium thioantimonite solution | Regular hexahedron morphology with an average particle size of 69.33 μm. | researchgate.net |

Energy Dispersive Spectrometry (EDS) for Elemental Composition and Purity

Energy Dispersive Spectrometry (EDS), often coupled with SEM, is a powerful technique for determining the elemental composition and purity of this compound materials. metengr.com By analyzing the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can provide both qualitative and semi-quantitative information about the elements present. nanoanalytics.com

EDS analysis is crucial for verifying the successful synthesis of this compound and its derivatives, as well as for detecting any impurities that may have been introduced during processing. For example, in the synthesis of Na₃SbS₄·9H₂O (Schlippe's salt) via high-energy ball milling, EDS was used alongside other techniques to confirm the high purity of the final product. researchgate.net

The technique is also invaluable for confirming the incorporation of dopants or substituents into the this compound structure. In studies involving the substitution of sodium with calcium, EDS elemental mapping has been used to visualize the distribution of calcium, sodium, antimony, and sulfur within the material, confirming the uniform incorporation of the dopant. usx.edu.cn Similarly, in studies of ion exchange properties of thioantimonates, EDS has been used to confirm the elution of cesium and strontium ions by a potassium chloride solution. frontiersin.orgnih.gov

The ability of EDS to provide rapid elemental analysis makes it an indispensable tool for quality control and for understanding the compositional integrity of this compound materials. metengr.com

Table 2: Representative EDS Analysis of a Doped this compound Sample

| Element | Weight % (Typical) | Atomic % (Typical) |

| Na | 20-25 | 25-30 |

| Sb | 40-45 | 10-15 |

| S | 30-35 | 55-60 |

| Dopant (e.g., Ca) | 1-5 | <1 |

Note: The values in this table are illustrative and can vary depending on the specific stoichiometry and dopant concentration.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Depth Profiling and Interfacial Chemistry

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. carleton.eduphi.comeag.com By bombarding the sample surface with a pulsed primary ion beam and analyzing the mass-to-charge ratio of the emitted secondary ions, TOF-SIMS can be used for surface spectroscopy, imaging, and depth profiling. phi.com

In the context of this compound, TOF-SIMS is particularly valuable for studying the chemistry of surfaces and interfaces, which play a critical role in the performance of devices like all-solid-state batteries. The technique's shallow sampling depth of 1-2 nanometers allows for the detailed characterization of the solid electrolyte interphase (SEI) that forms at the interface between the this compound electrolyte and the electrode. phi.comeag.com

TOF-SIMS depth profiling, which involves sequentially sputtering away surface layers while acquiring mass spectra, can reveal the elemental distribution as a function of depth. phi.comru.ac.za This is crucial for understanding the composition and thickness of interfacial layers, as well as for identifying any diffusion or degradation phenomena that may occur at the interface. The high mass resolution of TOF-SIMS also allows for the differentiation of isotopes and various molecular fragments, providing a more complete picture of the interfacial chemistry. carleton.edu

While specific TOF-SIMS studies focused solely on this compound are emerging, the technique's application in the broader field of solid-state batteries demonstrates its potential for providing critical insights into the interfacial stability and degradation mechanisms of these materials. acs.org

Table 3: Capabilities of TOF-SIMS in Characterizing this compound

| Analysis Mode | Information Obtained | Relevance to this compound |

| Surface Spectroscopy | Detailed elemental and molecular composition of the outermost surface layers. | Identification of surface contaminants and initial reaction products. |

| Surface Imaging | 2D mapping of the lateral distribution of specific elements and molecules. | Visualization of the homogeneity of the surface and the distribution of different phases or domains. |

| Depth Profiling | Elemental and molecular composition as a function of depth from the surface. | Characterization of the thickness and composition of interfacial layers (e.g., SEI), and investigation of elemental diffusion across interfaces. |

Conclusion

Sodium thioantimonate has emerged as a material of significant scientific and technological interest. Its rich history as Schlippe's salt has given way to a promising future in advanced energy storage. The development of innovative synthesis techniques, such as mechanochemistry, has enabled greater control over its crystal structure and properties. While challenges related to interfacial stability remain, ongoing research into doping strategies and interfacial engineering is paving the way for the realization of high-performance, safe, and sustainable all-solid-state sodium-ion batteries based on this versatile compound. The continued exploration of this compound and its derivatives holds great potential for advancing energy technologies.

Computational Modeling and Theoretical Insights into Sodium Thioantimonate

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of sodium thioantimonate, DFT simulations have been instrumental in elucidating its intrinsic properties.

The thermodynamic stability of this compound has been assessed through DFT calculations of its formation energy. These calculations help in understanding the phase stability and the propensity for decomposition. For instance, reacting one formula unit of Na₃SbS₄ with eight formula units of Na can lead to decomposition into four formula units of Na₂S and one formula unit of Na₃Sb, releasing 9.0 eV of energy exothermically. wfu.edu Similarly, the reaction of one formula unit of Na₃SbS₄ with two formula units of Na can form Na₃SbS₃ and Na₂S, with an exothermic energy release of 3.4 eV. wfu.edu These theoretical predictions are vital for understanding the interfacial stability of the electrolyte with sodium metal anodes in a battery.

First-principles defect calculations are also used to determine the formation energy of substitutional dopants in tetragonal Na₃SbS₄, providing insights into how doping can influence stability and conductivity. chemrxiv.org

Table 1: Calculated Reaction Energies for this compound

| Reactants | Products | Exothermic Energy Release (eV) |

|---|---|---|

| 1 Na₃SbS₄ + 8 Na | 4 Na₂S + 1 Na₃Sb | 9.0 |

| 1 Na₃SbS₄ + 2 Na | 1 Na₃SbS₃ + 1 Na₂S | 3.4 |

A key application of DFT in studying solid-state electrolytes is the prediction of ion diffusion pathways and the associated energy barriers. For Na₃SbS₄, DFT calculations have identified the preferential pathways for Na-ion migration. The diffusion is found to occur through a vacancy-mediated mechanism, where Na ions hop between adjacent vacant sites. chemrxiv.orgrsc.org

The activation energy (Ea) for Na-ion diffusion is a critical parameter that determines the ionic conductivity. DFT calculations have estimated the activation energies for different polymorphs and doped compositions of this compound. For the tetragonal phase of Na₃SbS₄, the computed Na-ion vacancy migration energy is approximately 0.1 eV, which is lower than values inferred from experimental measurements, suggesting that factors like grain boundaries may play a dominant role in experimental systems. researchgate.net Theoretical studies on heavily tungsten-doped this compound have shown exceptionally low activation energies, for instance, 0.09 eV for Na₂.₈₉₅W₀.₃Sb₀.₇S₄ and 0.12 eV for Na₂.₇W₀.₃Sb₀.₇S₄. researchgate.net Halide doping at the sulfur site has also been predicted by DFT molecular dynamics to directly affect the Na-ion activation energy, with Cl and Br dopants showing promise for achieving low activation energies of around 0.1 eV at a 4% Na vacancy concentration. rsc.org

In the tetragonal phase, there is a significant anisotropy in Na-ion diffusion, with a calculated activation energy of approximately 0.14 eV along the c-axis and a lower value of about 0.09 eV in the ab-plane. acs.org

Table 2: Predicted Activation Energies for Na-Ion Diffusion in this compound and its Derivatives

| Compound | Computational Method | Activation Energy (eV) |

|---|---|---|

| Tetragonal Na₃SbS₄ | DFT | 0.1 |

| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | DFT | 0.09 |

| Na₂.₇W₀.₃Sb₀.₇S₄ | DFT | 0.12 |

| Cl/Br doped Na₃SbS₄ (4% Na vacancy) | DFT-MD | ~0.1 |

| Tetragonal Na₃SbS₄ (c-axis) | MLFF | ~0.14 |

| Tetragonal Na₃SbS₄ (ab-plane) | MLFF | ~0.09 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the atomic motions in a material, offering deeper insights into ionic transport mechanisms that complement the static picture from DFT.

Ab initio molecular dynamics (AIMD) simulations, which use forces calculated from first-principles (typically DFT), have been instrumental in understanding the dynamic aspects of Na-ion transport in this compound. AIMD simulations can reveal the concerted motion of ions and the influence of lattice vibrations on the diffusion process.

AIMD studies on W-doped Na₃SbS₄ have shown excellent agreement with experimental findings. For example, the activation energy of 0.11(1) eV from experiments for Na₂.₉Sb₀.₉W₀.₁S₄ aligns well with the AIMD-calculated value of 0.104(21) eV. nih.govacs.org Furthermore, the diffusion coefficient at 300 K obtained from AIMD simulations for Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ is 8.2 × 10⁻¹¹ m² s⁻¹, which is in perfect agreement with the experimentally determined value of 9.8(2) × 10⁻¹¹ m² s⁻¹. nih.govacs.org These simulations confirm that Na vacancies, introduced by aliovalent doping, play a crucial role in achieving high ionic conductivity. researchgate.net

While powerful, AIMD simulations are computationally expensive, limiting the accessible simulation time and system size. Machine-learned molecular dynamics (MLMD) has emerged as a promising alternative that combines the accuracy of ab initio methods with the efficiency of classical force fields. acs.org In this approach, a machine learning model is trained on a dataset of DFT calculations to predict the forces on atoms.

MLMD simulations have been used to study the atomic dynamics and calculate the mean squared displacement (MSD) of Na ions in Na₃SbS₄ over longer timescales. acs.org The MSD is a measure of the average distance a particle travels and is directly related to the diffusion coefficient. By analyzing the MSD from MLMD trajectories, researchers can investigate the impact of factors like temperature, doping, and vacancy concentration on Na-ion diffusion. acs.org For instance, MLMD simulations have shown that an increased Na vacancy population stabilizes the cubic phase of Na₃SbS₄ at lower temperatures, leading to enhanced Na-ion diffusion. acs.org These large-scale simulations also provide evidence of correlated Na-ion diffusion, which is a characteristic of superionic conductors. acs.org

Table 3: Comparison of Diffusion Coefficients for W-doped this compound

| Compound | Method | Temperature (K) | Diffusion Coefficient (m²/s) |

|---|---|---|---|

| Na₂.₉Sb₀.₉W₀.₁S₄ | Experimental (Impedance) | Room Temp. | 9.8(2) × 10⁻¹¹ |

| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ | AIMD | 300 | 8.2 × 10⁻¹¹ |

Analysis of Phonon Modes and Their Role in Ion Diffusion

Computational modeling provides critical insights into the lattice dynamics of this compound (Na₃SbS₄) and related sodium-ion conductors, establishing a direct link between specific vibrational modes of the crystal lattice (phonons) and the diffusion of sodium ions. The analysis of these phonon modes is fundamental to understanding the mechanisms that govern high ionic conductivity. In many superionic conductors, the conventional picture of phonons as simple harmonic oscillations breaks down due to strong anharmonic effects. rsc.orgnih.gov These anharmonicities, particularly in low-energy modes, are not mere thermal fluctuations but are often key facilitators of the ionic diffusion process itself. rsc.orgrsc.org Theoretical studies, combining ab initio molecular dynamics (AIMD) and machine-learned molecular dynamics (MLMD) simulations, allow for the calculation of the phonon spectral energy density (SED) across the entire Brillouin zone (BZ), revealing the nature and influence of these critical vibrational modes. aps.org

Identification of Soft Phonons and Anharmonic Low-Energy Modes

A recurring finding in computational studies of this compound and analogous materials is the presence of "soft phonons" and strongly anharmonic low-energy modes. rsc.orgnih.govrsc.orgosti.gov Soft phonons are specific lattice vibrations with very low frequencies, indicating that the crystal lattice offers little resistance to atomic displacements along the directions of these modes. In materials like Na₃SbS₄, these soft modes are often found at the boundary of the Brillouin zone, for instance, along the M-R line in the cubic phase. aps.org

These modes are characterized by several key features:

Low Energy: Simulations identify significant phonon dynamics at low energies, which are precursors to Na⁺ ion hopping. aps.orgrsc.org

Anharmonicity: The potential energy surface for these modes is not a simple parabola, leading to strong anharmonicity. This is revealed in simulations by the broadness (large linewidth) and temperature-dependent energy shifts of these modes in the calculated phonon spectra. aps.org The presence of unstable modes in harmonic calculations at 0 K, which become stabilized at higher temperatures, is a clear indicator of strong anharmonicity. aps.org

Floppy Dynamics: The large anharmonicity of these soft phonons leads to what can be described as "floppy" or overdamped dynamics. aps.org This involves large-amplitude, seemingly uncorrelated vibrations of sodium atoms. aps.org These vibrations are precursors to the diffusive hops of Na⁺ ions within the crystal lattice. aps.org

In the isostructural compound Na₃PSe₄, computational studies have similarly traced the key lattice dynamics facilitating ion diffusion to zone-boundary soft modes within the anharmonically stabilized cubic phase. osti.gov These anharmonic low-energy modes are present even below the superionic transition temperature, acting as precursor dynamics that facilitate the diffusion of Na⁺ ions. osti.gov

| Phonon Characteristic | Description | Computational Evidence | Relevance to Na₃SbS₄ |

|---|---|---|---|

| Soft Phonons | Lattice vibrational modes with very low frequency, indicating a shallow potential energy surface for specific atomic displacements. | Calculated phonon dispersion relations show modes with low energy, particularly at the Brillouin zone boundary (e.g., M-R line). aps.org | Indicates low-energy pathways for atomic motion, which can be exploited for ion diffusion. |

| Anharmonicity | Deviation from simple harmonic motion, where phonon frequencies are dependent on temperature and vibrational amplitude. | Temperature-dependent shifts and significant broadening of low-energy peaks in calculated spectral energy density (SED). aps.org | Allows for large-amplitude atomic vibrations necessary to overcome diffusion barriers. |

| Low-Energy Modes | Phonons that are easily excited at operational temperatures and often involve the mobile Na⁺ ions. | Species-resolved partial phonon density of states shows significant Na dynamics at low energies. aps.org | These modes are the primary contributors to the vibrational dynamics that initiate ion hopping. |

| Floppy/Overdamped Modes | Highly anharmonic modes that appear as large, seemingly uncorrelated atomic vibrations rather than coherent waves. | Molecular dynamics simulations show large, floppy dynamics of Na atoms resulting from overdamped soft modes. aps.org | These represent the direct precursor motions to a successful diffusive jump of a sodium ion. |

Correlation between Phonon Dynamics and Ion Transport

A direct correlation between the identified soft, anharmonic phonon modes and the mechanism of ion transport is a central insight from computational modeling. eurekalert.org These are not separate phenomena; the specific lattice dynamics actively facilitate the diffusion of sodium ions. rsc.orgrsc.org

The primary mechanism involves the coupling of these low-energy phonons with the mobile Na⁺ ions. nih.gov The large-amplitude vibrations driven by the soft modes help the Na⁺ ions to approach the saddle point configuration in their diffusion pathway, effectively lowering the energetic barrier for a hop. aps.org For example, simulations have shown that low-energy modes involving large vibrational amplitudes of Na atoms perpendicular to the host framework bonds provide the initial pathways for diffusion. aps.org

Theoretical studies on heavily doped this compound have also pointed to the role of "strongly correlated modes" in achieving fast-ion conduction. osti.gov This suggests a cooperative motion where the vibrations of the host lattice are synchronized with the movement of multiple Na⁺ ions. Furthermore, investigations into related materials show that facile Na⁺ jumps are enabled by the coupling of large-amplitude dynamics of the anionic subgroups (like PSe₄ or SbS₄ tetrahedra) with the translational motion of Na⁺ ions along diffusion channels. osti.gov

The relationship can be summarized in the following points:

Precursor Events: Anharmonic low-energy modes are considered precursors for Na⁺ hops. The "floppy" dynamics they create increase the probability of an ion having sufficient local energy and displacement to initiate a jump. aps.org

Pathway Gating: The vibrations of the host lattice atoms, governed by these soft modes, can modulate the size of the "bottlenecks" or pathways through which the Na⁺ ions must pass. This dynamic "gating" can periodically create wider channels, facilitating easier passage. osti.gov

Enhanced Hopping Probability: Low-energy phonons contribute significantly to a large vibrational amplitude of Na atoms at elevated temperatures, which directly enhances the probability of a successful hop. researchgate.net

| Phonon Dynamic | Correlated Ion Transport Mechanism | Supporting Computational Insight |

|---|---|---|

| Large-amplitude Na⁺ vibrations | Increased attempt frequency for hopping | Low-energy modes provide the initial large displacements needed to overcome the local potential well. aps.org |

| Soft modes of the host lattice | Dynamic opening of diffusion pathways | Vibrations of the [SbS₄]³⁻ framework can modulate the size of the channel bottlenecks, reducing the migration barrier. osti.gov |

| Coupled host-Na⁺ dynamics | Cooperative or correlated ion motion | The movement of one Na⁺ ion is facilitated by the synchronized vibrations of its neighbors and the surrounding lattice. nih.govosti.gov |

| Anharmonic "floppy" modes | Lowering the effective energy barrier | The shallow and anharmonic potential energy surface allows ions to more easily reach the saddle point between sites. aps.org |

Advanced Applications of Sodium Thioantimonate in Energy Materials and Ion Exchange

Sodium Thioantimonate as a Solid-State Electrolyte for Sodium-Ion Batteries

This compound (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte (SSE) for all-solid-state sodium-ion batteries, primarily due to its high ionic conductivity, favorable mechanical properties, and the formation of a stable solid electrolyte interphase (SEI). mdpi.com As a sulfide-based electrolyte, it offers a safe, non-volatile, and non-flammable alternative to conventional liquid electrolytes, addressing key safety concerns in battery technology. osti.gov The development of sodium-ion conductors with high electrochemical stability is a critical step toward achieving long-lasting and high-performance solid-state batteries. osti.gov

This compound exists in two primary crystallographic phases: tetragonal and cubic. The arrangement of atoms in these phases directly influences the pathways for sodium-ion (Na⁺) diffusion and, consequently, the material's ionic conductivity.

In the tetragonal phase (t-Na₃SbS₄) , the material exhibits impressive ionic conductivity, with reported values exceeding 0.8 mS/cm at room temperature. mdpi.com Some studies have demonstrated conductivities as high as 3 mS/cm. nih.gov The activation energy for Na-ion migration in the tetragonal phase is approximately 0.3 eV. mdpi.com The crystal structure features SbS₄ tetrahedra that form diffusion channels for Na⁺ ions.

The cubic phase (c-Na₃SbS₄) , which is typically a high-temperature phase, is considered more favorable for faster ion conduction. arxiv.orgresearchgate.net The diffusion channels formed by the SbS₄ tetrahedra in the cubic structure are smoother than those in the tetragonal form, facilitating more efficient Na⁺ transport. researchgate.net Both experimental and theoretical calculations confirm that the ionic conductivity of the cubic phase is higher than that of the tetragonal phase, although they are of the same order of magnitude. arxiv.orgresearchgate.net Stabilizing the cubic phase at room temperature is a key research focus, as it can lead to significantly enhanced ionic conductivity.

A primary strategy to boost the ionic conductivity of this compound is through aliovalent doping, particularly with tungsten (W). Substituting pentavalent antimony (Sb⁵⁺) with hexavalent tungsten (W⁶⁺) introduces Na⁺ vacancies into the crystal lattice to maintain charge neutrality. researchgate.net This creation of vacancies is a crucial factor in enhancing ion mobility.

This doping strategy achieves several synergistic effects:

Increased Carrier Concentration: The introduction of Na⁺ vacancies increases the concentration of mobile charge carriers.

Phase Stabilization: Tungsten doping helps to stabilize the highly conductive cubic phase at room temperature. researchgate.net

Reduced Activation Energy: Heavy tungsten doping has been shown to significantly lower the activation energy for Na⁺ diffusion. For instance, heavily W-doped compounds like Na₂.₈₉₅W₀.₃Sb₀.₇S₄ and Na₂.₇W₀.₃Sb₀.₇S₄ exhibit exceptionally low activation energies of 0.09 eV and 0.12 eV, respectively. osti.govresearchgate.netosti.govnih.gov

These combined effects result in a remarkable increase in room-temperature ionic conductivity. Heavily doped Na₂.₈₉₅W₀.₃Sb₀.₇S₄ has demonstrated a room-temperature ionic conductivity of 24.2 mS/cm, a value that rivals those of liquid electrolytes. osti.govresearchgate.netosti.govnih.gov Theoretical studies suggest that the enhanced properties in these heavily doped systems result from a combination of diffusion mechanisms, including vacancy defects and strongly correlated ion movements. researchgate.netosti.govnih.gov

| Compound | Dopant | Room Temperature Ionic Conductivity (mS/cm) | Activation Energy (eV) |

|---|---|---|---|

| Na₃SbS₄ (Tetragonal) | None | ~1.06 - 3.0 | ~0.21 - 0.3 |

| Na₂.₇W₀.₃Sb₀.₇S₄ | Tungsten (W) | 14.5 | 0.12 |

| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Tungsten (W) | 24.2 | 0.09 |

Electrochemical Impedance Spectroscopy (EIS) is a critical and powerful technique used to characterize the electrical properties of solid-state electrolytes like this compound. mdpi.com By applying a small AC voltage or current over a wide range of frequencies, EIS can distinguish between different electrochemical processes occurring within the material and at its interfaces.

For Na₃SbS₄, EIS measurements are used to:

Determine Ionic Conductivity: The bulk ionic conductivity of the electrolyte is calculated from the resistance obtained from the impedance spectrum. The measurements can be performed over a range of temperatures to create an Arrhenius plot, from which the activation energy for ion conduction can be determined. mdpi.comacs.org

Analyze Interfacial Properties: EIS is highly sensitive to the interfaces between the electrolyte and the electrodes. It is used to study the formation and evolution of the Solid Electrolyte Interphase (SEI), monitor its resistance, and understand its impact on battery performance over time. acs.org

When this compound is in contact with a sodium metal anode, a decomposition reaction occurs, forming a layer known as the Solid Electrolyte Interphase (SEI). mdpi.com A stable and effective SEI should be ionically conductive to allow Na⁺ transport but electronically insulating to prevent further electrolyte decomposition and dendrite growth.

The properties of the SEI are crucial. An unstable or poorly formed SEI can lead to a continuous reaction between the electrolyte and the anode, consuming active material and increasing the interfacial resistance, which hinders battery performance. acs.org Research indicates that the interface is not static but dynamic, potentially growing or changing during electrochemical cycling, which can increase resistance over time. acs.org

Understanding the composition of the SEI is key to engineering stable interfaces. A combination of computational modeling and experimental techniques is used to identify the products of the interfacial reaction.

Computational Prediction: First-principles calculations and density functional theory (DFT) are used to predict the thermodynamically stable decomposition products at the Na/Na₃SbS₄ interface. These computational studies have predicted that the SEI is likely composed of sodium sulfide (B99878) (Na₂S) and sodium antimonide (Na₃Sb). acs.org Computer simulations also suggest that the interface may involve the conversion of the tetrahedral SbS₄³⁻ ions found in the bulk electrolyte to trigonal pyramidal SbS₃³⁻ ions. wfu.edu

Experimental Validation: The predicted interfacial products are then verified using advanced surface-sensitive experimental techniques. X-ray Photoelectron Spectroscopy (XPS) is a primary tool for identifying the chemical composition of the SEI layer. Experimental XPS analysis of the interface between sodium metal and this compound has confirmed the presence of Na₂S and Na₃Sb, validating the computational predictions. acs.org This combined theoretical and experimental approach is essential for developing strategies, such as protective coatings or interlayers, to create a more stable and efficient interface in all-solid-state sodium batteries. acs.org

| Interfacial Product | Prediction Method | Validation Method |

|---|---|---|

| Sodium Sulfide (Na₂S) | First-Principles Calculations | X-ray Photoelectron Spectroscopy (XPS) |

| Sodium Antimonide (Na₃Sb) | First-Principles Calculations | X-ray Photoelectron Spectroscopy (XPS) |

Interfacial Chemistry and Stability with Electrode Materials

Mitigation Strategies for Interfacial Decomposition and Dendrite Formation

A critical challenge in the development of all-solid-state sodium-ion batteries is the inherent instability at the interface between the sodium metal anode and the solid electrolyte, such as this compound (Na₃SbS₄). This instability often leads to interfacial decomposition and the formation of sodium dendrites, which can compromise battery performance and safety. To address these issues, several mitigation strategies have been developed, focusing on interface engineering and modification of the electrolyte itself.